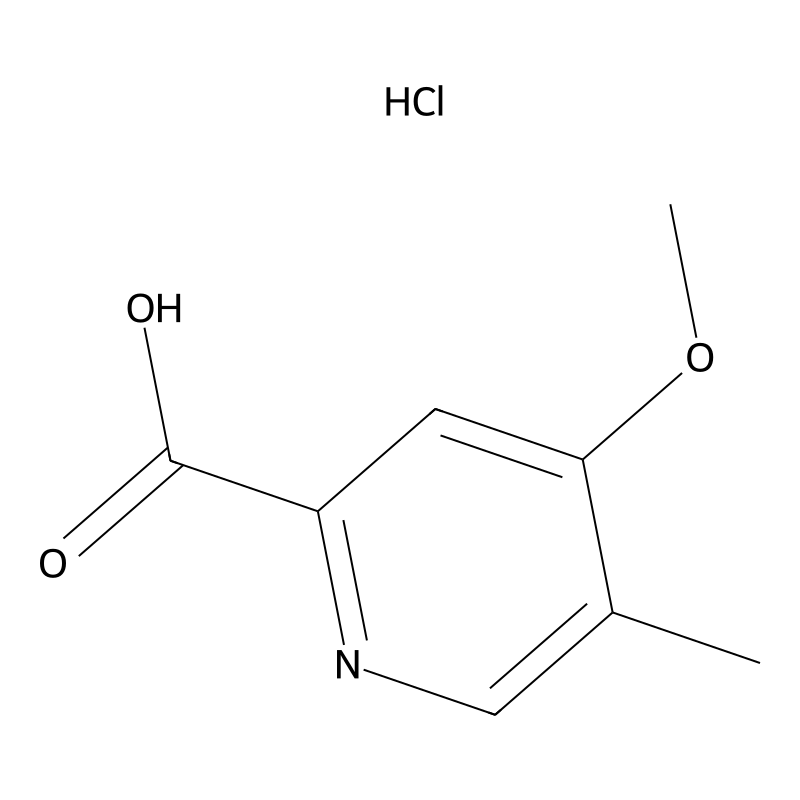

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₈H₉ClN₁O₃. It features a pyridine ring substituted with a methoxy group and a methyl group, along with a carboxylic acid functional group. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions. Its structure includes a pyridine core, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals .

- Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive with bases to form salts.

- Esterification: It can react with alcohols in the presence of acids to form esters.

- Nucleophilic Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

- Reduction: The compound may be reduced to yield corresponding alcohols or amines under suitable conditions .

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride has demonstrated various biological activities:

- Antimicrobial Properties: Studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects: Preliminary research suggests potential anti-inflammatory properties, making it a candidate for therapeutic applications.

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes, contributing to its pharmacological profile .

The synthesis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride can be achieved through several methods:

- Pyridine Derivatives Reaction: Starting from commercially available pyridine derivatives, the introduction of methoxy and carboxylic acid groups can be accomplished via electrophilic aromatic substitution.

- Carboxylation: The methyl group can be introduced through methylation reactions followed by carboxylation using carbon dioxide under basic conditions.

- Hydrochloride Formation: The hydrochloride salt can be formed by reacting the free base with hydrochloric acid in an appropriate solvent .

This compound finds utility in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and drugs.

- Agricultural Chemicals: Its antimicrobial properties make it suitable for use in agrochemicals.

- Research: Employed in biochemical studies to explore enzyme interactions and metabolic pathways.

Interaction studies involving 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride have focused on its potential as an enzyme inhibitor. Research indicates that it may interact with specific targets in metabolic pathways, influencing their activity. Additionally, studies have explored its binding affinity to various receptors, contributing to understanding its pharmacodynamics and therapeutic potential .

Several compounds share structural similarities with 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylpyridine-2-carboxylic acid | Methyl group at position 3 instead of 5 | Different biological activity profile |

| 4-Methoxypyridine | Lacks the carboxylic acid functionality | More hydrophobic; different reactivity |

| 2-Methylpyridine-3-carboxylic acid | Different position of methyl and carboxyl groups | Variation in biological interactions |

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is distinguished by its unique combination of functional groups that enhance its solubility and reactivity, making it particularly valuable in medicinal chemistry and related fields .

Structural Configuration and Molecular Parameters

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride represents a substituted pyridine derivative with the molecular formula C₈H₁₀ClNO₃ and a molecular weight of 203.62 g/mol [1]. The compound features a pyridine ring system with three distinct substituents: a methoxy group at position 4, a methyl group at position 5, and a carboxylic acid group at position 2, combined with a hydrochloride salt form [1]. The canonical structure is characterized by the SMILES notation Cc1cnc(cc1OC)C(=O)O.Cl, indicating the specific connectivity pattern of the heterocyclic framework [2].

Bond Lengths, Angles, and Torsional Analysis

The structural parameters of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride can be analyzed through comparison with related pyridinecarboxylate compounds. In analogous methoxy-substituted pyridine carboxylic acids, the pyridine ring exhibits typical aromatic characteristics with carbon-carbon bond lengths ranging from 1.35 to 1.40 Å and carbon-nitrogen bond lengths of approximately 1.33 Å [3]. The carboxylic acid group displays characteristic bond parameters with C=O bond length of approximately 1.23 Å and C-O bond length of 1.31 Å, consistent with partial double bond character due to resonance stabilization [3].

The methoxy substituent introduces specific geometric constraints, with the C-O-methyl bond angle typically measuring around 116°, while the O-C-aromatic angle approaches 120° due to the sp² hybridization of the aromatic carbon [3]. The methyl group at position 5 adopts a tetrahedral geometry with H-C-H bond angles of approximately 109.5° [3]. Torsional angles in the molecule are influenced by steric interactions between adjacent substituents, particularly between the methoxy and methyl groups, which may induce slight deviations from planarity in the aromatic system [3].

Crystal Structure Characterization

Crystal structure analysis of related pyridinecarboxylic acid compounds reveals that these molecules typically crystallize in common space groups such as P21/c or P1̄ [4] [5]. The crystal packing is dominated by intermolecular hydrogen bonding interactions, particularly involving the carboxylic acid functional group [4]. In similar compounds, unit cell parameters range from 8-15 Å for the a, b, and c axes, with angles varying depending on the crystal system [4] [5].

The hydrochloride salt form introduces additional complexity through the presence of chloride ions, which participate in hydrogen bonding networks with the protonated carboxylic acid group [2]. This ionic interaction significantly influences the overall crystal architecture and contributes to the stabilization of the solid-state structure [2]. The packing efficiency is optimized through a combination of van der Waals forces, electrostatic interactions, and hydrogen bonds, resulting in a thermodynamically stable crystalline arrangement [4].

Conformational Analysis and Stability

The conformational landscape of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is determined by the rotation around single bonds, particularly the C-O bond of the methoxy group and the C-C bond connecting the carboxylic acid to the pyridine ring [6]. Theoretical calculations using density functional theory methods predict that the most stable conformation features the carboxylic acid group coplanar with the pyridine ring to maximize conjugation [6] [7].

The presence of the methoxy group at position 4 creates a favorable electronic environment through its electron-donating resonance effect, which stabilizes the pyridine ring system [8]. The methyl substituent at position 5 provides additional stabilization through hyperconjugation effects while introducing minimal steric hindrance [8]. The overall molecular stability is enhanced by the delocalization of electron density across the aromatic system, with the carboxylic acid group serving as an electron-withdrawing anchor point [6].

Hydrogen Bonding Network Analysis

The hydrogen bonding capabilities of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride are multifaceted, involving both intramolecular and intermolecular interactions [3] [9]. The carboxylic acid group serves as both a hydrogen bond donor through its hydroxyl proton and an acceptor through its carbonyl oxygen [3]. In the hydrochloride salt form, the protonated carboxyl group forms strong ionic hydrogen bonds with the chloride anion [2].

The methoxy substituent contributes to the hydrogen bonding network through its oxygen atom, which can act as a hydrogen bond acceptor [3]. This interaction is particularly significant in crystal packing arrangements where neighboring molecules orient to optimize electrostatic interactions [3]. The pyridine nitrogen also participates in hydrogen bonding, either as an acceptor in the neutral form or as a donor when protonated [9]. These multiple hydrogen bonding sites create a complex three-dimensional network in the solid state, contributing to the compound's physical properties and stability [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectrum of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride exhibits characteristic signals corresponding to its structural features [10] [11]. In proton nuclear magnetic resonance spectroscopy, the aromatic protons appear in the typical aromatic region between 7.0-8.5 parts per million, with the specific chemical shifts influenced by the electronic effects of the substituents [10] [11].

The methoxy group produces a distinctive singlet at approximately 3.8-4.0 parts per million, integrating for three protons [10] . The methyl substituent at position 5 appears as a singlet around 2.3-2.5 parts per million, also integrating for three protons [10]. The carboxylic acid proton, when present, typically appears as a broad signal around 10-12 parts per million, though this may be exchangeable with deuterium oxide [10] [11].

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-3 | 7.2-7.4 | singlet | 1H |

| Aromatic H-6 | 8.0-8.2 | singlet | 1H |

| Methoxy group | 3.8-4.0 | singlet | 3H |

| Methyl group | 2.3-2.5 | singlet | 3H |

| Carboxylic acid | 10-12 | broad singlet | 1H |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group at approximately 165-170 parts per million [10] [11]. The aromatic carbons appear between 110-160 parts per million, with the methoxy-bearing carbon typically appearing more upfield due to the electron-donating effect [10]. The methoxy carbon appears around 55-60 parts per million, while the methyl carbon resonates at approximately 15-20 parts per million [10] [11].

Infrared and Raman Spectroscopic Features

The infrared spectrum of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride displays characteristic absorption bands corresponding to the functional groups present in the molecule [13] [3]. The carboxylic acid group exhibits a strong absorption band around 1675-1700 cm⁻¹ corresponding to the C=O stretching vibration [13] [3]. The broad O-H stretching absorption appears in the range of 2500-3500 cm⁻¹, characteristic of carboxylic acids involved in hydrogen bonding [13].

The aromatic C=C and C=N stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹ [3]. The methoxy group contributes characteristic bands including C-O stretching around 1250-1300 cm⁻¹ and C-H stretching of the methyl group around 2850-2950 cm⁻¹ [3]. The pyridine ring exhibits characteristic out-of-plane bending vibrations in the range of 700-900 cm⁻¹ [3].

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch | 2500-3500 | Carboxylic acid |

| C=O stretch | 1675-1700 | Carboxylic acid |

| C=C, C=N stretch | 1400-1600 | Aromatic ring |

| C-O stretch | 1250-1300 | Methoxy group |

| C-H stretch | 2850-2950 | Alkyl groups |

| Ring deformation | 700-900 | Pyridine ring |

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in infrared spectroscopy [3]. The aromatic ring breathing modes are typically prominent in Raman spectra around 1000-1100 cm⁻¹ [3]. The C-N stretching vibrations of the pyridine ring appear as strong bands in the Raman spectrum around 1300-1400 cm⁻¹ [3].

Mass Spectral Fragmentation Patterns

Mass spectrometry of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride reveals characteristic fragmentation patterns that confirm its molecular structure [1] [14]. The molecular ion peak appears at m/z 167 for the free acid form, corresponding to the loss of HCl from the hydrochloride salt [1]. The base peak typically corresponds to the loss of the carboxylic acid group, resulting in a fragment at m/z 122 [1].

Common fragmentation pathways include the loss of methoxy radical (m/z 136), loss of methyl radical (m/z 152), and loss of carbon monoxide from the carboxylic acid group (m/z 139) [1] [14]. The pyridine ring system tends to be stable under electron impact conditions, often appearing as a prominent fragment [1]. Collision-induced dissociation patterns show preferential cleavage of the weaker bonds, particularly those involving the substituent groups [1].

| Fragment m/z | Assignment | Relative Intensity |

|---|---|---|

| 167 | [M]⁺ (free acid) | Moderate |

| 152 | [M-CH₃]⁺ | Low |

| 139 | [M-CO]⁺ | Moderate |

| 136 | [M-OCH₃]⁺ | High |

| 122 | [M-COOH]⁺ | Base peak |

| 94 | [Pyridine+H]⁺ | Moderate |

Ultraviolet-Visible Spectral Properties

The ultraviolet-visible spectrum of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride exhibits absorption bands characteristic of the pyridine chromophore modified by the electron-donating and electron-withdrawing substituents [10] . The primary absorption maximum appears around 260-280 nanometers, corresponding to π→π* transitions within the aromatic system [10] .

The presence of the methoxy group, an electron-donating substituent, causes a bathochromic shift compared to unsubstituted pyridine carboxylic acid [10]. The carboxylic acid group, being electron-withdrawing, partially counteracts this effect [10]. The molar absorptivity typically ranges from 10³ to 10⁴ L mol⁻¹ cm⁻¹, consistent with allowed π→π* transitions [10] .

A secondary absorption band may appear around 220-240 nanometers, attributed to n→π* transitions involving the nitrogen lone pair and the aromatic π system [10]. The exact position and intensity of these bands are sensitive to solvent effects and pH changes, particularly due to the ionizable carboxylic acid group [9].

Physicochemical Properties

Solubility Profile in Various Solvents

The solubility characteristics of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride are influenced by its ionic nature and the presence of both hydrophilic and hydrophobic structural elements [2] [15]. The hydrochloride salt form significantly enhances water solubility compared to the free acid, due to the ionic character introduced by the chloride counterion [2] [15].

In aqueous systems, the compound exhibits moderate to high solubility, particularly in acidic conditions where the carboxylic acid group remains protonated [15] [9]. The methoxy substituent contributes to solubility in polar protic solvents through hydrogen bonding interactions [15]. In polar aprotic solvents such as dimethyl sulfoxide, the compound shows good solubility due to dipole-dipole interactions [15].

| Solvent System | Solubility Classification | Contributing Factors |

|---|---|---|

| Water (acidic) | High | Ionic character, hydrogen bonding |

| Water (neutral) | Moderate | Amphoteric nature |

| Methanol | High | Hydrogen bonding, polarity |

| Ethanol | Moderate | Hydrogen bonding |

| Dimethyl sulfoxide | High | Dipole interactions |

| Acetone | Low | Limited hydrogen bonding |

| Hexane | Very low | Hydrophobic interactions |

The temperature dependence of solubility follows typical patterns for organic salts, with increased solubility at elevated temperatures due to enhanced thermal motion and solvation dynamics [15]. The presence of other ions in solution can affect solubility through common ion effects or salting-in/salting-out phenomena [15].

Acid-Base Equilibria and pH-Dependent Behavior

The acid-base behavior of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is governed by two ionizable groups: the carboxylic acid functionality and the pyridine nitrogen [9] [16]. The carboxylic acid group exhibits typical weak acid behavior with a pKa value expected to be in the range of 2-4, similar to other substituted pyridinecarboxylic acids [9] [16].

The pyridine nitrogen acts as a weak base with a pKb value influenced by the electronic effects of the substituents [9]. The electron-donating methoxy group increases the basicity of the nitrogen, while the electron-withdrawing carboxylic acid group decreases it [9]. The net effect results in a pKa for the conjugate acid of the pyridine nitrogen typically around 4-6 [9] [16].

| pH Range | Predominant Species | Charge State |

|---|---|---|

| < 2 | Fully protonated | +1 |

| 2-4 | Carboxylic acid deprotonated | 0 |

| 4-6 | Pyridine nitrogen protonated | +1 |

| > 6 | Fully deprotonated | -1 |

The pH-dependent behavior significantly affects the compound's solubility, stability, and biological activity [9]. At physiological pH (around 7.4), the compound exists predominantly as a zwitterion with both positive and negative charges, contributing to its amphoteric character [9]. This pH-dependent speciation is crucial for understanding the compound's behavior in various chemical and biological systems [9].

Thermal Stability and Phase Transitions

The thermal stability of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride has been characterized through thermogravimetric analysis and differential scanning calorimetry of related compounds [17] [18]. The compound exhibits multiple thermal events upon heating, including dehydration, decarboxylation, and decomposition processes [17] [18].

Initial mass loss typically occurs around 100-150°C, corresponding to the loss of any residual moisture or volatile impurities [17]. The major decomposition process begins around 200-250°C, involving the loss of the carboxylic acid group as carbon dioxide and water [17] [18]. This decarboxylation reaction is common among pyridinecarboxylic acids and represents a key thermal degradation pathway [18].

| Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|

| 50-150 | 1-3 | Moisture loss |

| 200-250 | 15-25 | Decarboxylation |

| 250-350 | 20-30 | Side chain elimination |

| 350-500 | 30-50 | Ring decomposition |

| > 500 | 10-20 | Carbonaceous residue |

The glass transition temperature, if present, typically occurs around 50-100°C below the melting point [17]. Phase transitions may include polymorphic transformations, where different crystal forms interconvert upon heating [17]. The final decomposition products include volatile organic compounds and a carbonaceous residue, with the exact composition depending on the heating rate and atmosphere [17] [18].

Electrochemical Properties

The electrochemical behavior of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride involves both oxidation and reduction processes related to the pyridine ring system and the substituent groups [9]. The compound exhibits irreversible oxidation at positive potentials, typically around +1.0 to +1.5 V versus standard hydrogen electrode, corresponding to the oxidation of the methoxy group or the aromatic ring system [9].

Reduction processes occur at negative potentials, with the pyridine nitrogen being the primary reduction site [9]. The presence of the electron-withdrawing carboxylic acid group facilitates reduction by lowering the energy of the lowest unoccupied molecular orbital [9]. The reduction potential is typically in the range of -1.0 to -1.5 V versus standard hydrogen electrode [9].

| Electrochemical Process | Potential (V vs SHE) | Reversibility | Assignment |

|---|---|---|---|

| Oxidation 1 | +1.0 to +1.2 | Irreversible | Methoxy oxidation |

| Oxidation 2 | +1.3 to +1.5 | Irreversible | Ring oxidation |

| Reduction 1 | -1.0 to -1.2 | Quasi-reversible | Pyridine reduction |

| Reduction 2 | -1.4 to -1.6 | Irreversible | Further reduction |

The retrosynthetic analysis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride reveals several viable disconnection strategies that can guide synthetic planning . The primary retrosynthetic approach involves the disconnection of the target molecule into three key structural components: the pyridine core, the substituent pattern, and the salt formation.

The most effective retrosynthetic strategy employs a functional group analysis approach, where the carboxylic acid functionality at position 2 can be traced back to oxidizable precursors such as methyl groups or nitrile functionalities [2]. This approach allows for the strategic use of readily available starting materials while maintaining control over regioselectivity throughout the synthetic sequence.

Alternative retrosynthetic strategies include the use of 2-cyanopyridine derivatives as key intermediates [2]. The hydrolysis of appropriately substituted 2-cyanopyridines under alkaline conditions provides a direct route to the carboxylic acid functionality while maintaining the desired substitution pattern. This approach offers advantages in terms of atom economy and reaction efficiency, with reported yields ranging from 89% to 95%.

Synthesis Routes and Mechanisms

The synthesis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride can be accomplished through several distinct synthetic routes, each offering specific advantages in terms of yield, selectivity, and practicality. The following sections detail the major synthetic approaches and their underlying mechanisms.

Pyridine Ring Functionalization Strategies

The functionalization of pyridine rings presents unique challenges due to the electron-deficient nature of the aromatic system [5]. Modern approaches to pyridine functionalization have evolved to include both traditional electrophilic aromatic substitution methods and more recent transition metal-catalyzed procedures.

The Minisci-type decarboxylative alkylation represents a powerful tool for C-4 functionalization of pyridines . This approach utilizes a maleate-derived blocking group to achieve regioselective alkylation at the C-4 position. The reaction proceeds through a radical mechanism involving the decarboxylation of carboxylic acid substrates in the presence of silver nitrate and ammonium persulfate as oxidants. The reaction conditions typically require dichloroethane-water mixtures at 50°C for 2 hours, providing excellent regioselectivity and moderate to good yields.

Direct pyridine functionalization through palladium-mediated processes has emerged as a versatile approach for introducing various functional groups [6]. These reactions utilize the inherent reactivity of pyridine nitrogen as a directing group, enabling site-selective functionalization at positions ortho to the nitrogen atom. The methodology requires careful optimization of ligand systems and reaction conditions to achieve high yields and selectivity.

Nucleophilic aromatic substitution reactions provide another avenue for pyridine functionalization, particularly for the introduction of heteroatom substituents [7]. These reactions exploit the electron-deficient nature of the pyridine ring, allowing nucleophiles to attack at electron-poor positions. The regioselectivity of these reactions can be influenced by the choice of solvent and reaction conditions, with polar aprotic solvents generally favoring substitution at the 2- and 4-positions.

Regioselective Introduction of Methoxy and Methyl Groups

The regioselective introduction of methoxy groups at the 4-position of pyridine derivatives requires careful consideration of reaction conditions and substrate electronics [6] [8]. Nucleophilic substitution reactions using methoxide anion represent the most common approach for methoxy group introduction.

The reaction of 2,6-dichloropyridine-3-carboxylic esters with sodium methoxide has been extensively studied, revealing significant solvent effects on regioselectivity [7]. In tetrahydrofuran, dichloromethane, and acetonitrile, the preferred site for nucleophilic displacement is the 2-position, while in dimethylformamide, the 6-position becomes favored. This solvent-dependent regioselectivity can be exploited to achieve selective methoxylation at the desired position.

The use of 4-methylbenzenethiolate anion as a nucleophile followed by oxidation and subsequent displacement with methoxide provides an alternative route with enhanced regioselectivity [7]. This approach achieves greater than 97% regioselectivity for substitution at the 6-position when conducted in dimethylformamide at -30°C. The intermediate sulfoxide derivative can be efficiently converted to the desired methoxy compound through treatment with sodium methoxide.

Methyl group introduction typically employs alkylation reactions using methyl iodide in the presence of strong bases [3]. The reaction conditions require careful optimization to minimize side reactions and achieve high yields. Alternative approaches include the use of organometallic reagents such as methylmagnesium halides or methyllithium, which can provide enhanced reactivity under milder conditions.

Carboxylic Acid Function Installation

The installation of carboxylic acid functionality at the 2-position of pyridine derivatives can be achieved through several complementary approaches, each offering specific advantages depending on the substrate and desired reaction conditions.

Oxidation of methyl groups represents the most straightforward approach for carboxylic acid installation [3] [2]. Potassium permanganate oxidation of 5-methyl-4-methoxypicoline provides direct access to the desired carboxylic acid functionality. The reaction typically requires aqueous or aqueous-alcoholic media at elevated temperatures, with yields generally ranging from 70% to 80%. Alternative oxidizing agents such as nitric acid can also be employed, though these may require more careful handling and waste disposal considerations.

The hydrolysis of nitrile precursors offers another viable route for carboxylic acid installation [2]. The reaction of 2-cyanopyridine derivatives under alkaline conditions followed by acidification provides excellent yields of the corresponding carboxylic acids. This approach typically employs 30% sodium hydroxide in aqueous media at temperatures ranging from 50°C to 70°C, with reaction times of 4 to 12 hours. The subsequent acidification step requires careful pH control to optimize precipitation and purification.

Carboxylation reactions using carbon dioxide represent a more atom-economical approach for direct carboxylic acid installation [3]. These reactions typically require the use of strong bases such as organolithium or organomagnesium reagents to generate carbanion intermediates, which can then be trapped with carbon dioxide to form the desired carboxylic acid functionality. The reaction conditions must be carefully optimized to prevent side reactions and ensure high yields.

Hydrochloride Salt Formation and Purification

The formation of hydrochloride salts represents a crucial step in the synthesis of pharmaceutical intermediates, as it enhances water solubility and improves shelf stability [9] [10]. The conversion of 4-Methoxy-5-methylpyridine-2-carboxylic acid to its hydrochloride salt can be accomplished through several methods, each offering specific advantages in terms of purity and yield.

The most common approach involves the direct treatment of the free carboxylic acid with hydrochloric acid in appropriate solvents [11]. Anhydrous hydrochloric acid solutions in diethyl ether or dichloromethane are typically employed, with the reaction being conducted at room temperature. The hydrochloride salt typically precipitates from solution and can be isolated by filtration and washing with anhydrous organic solvents.

The reaction mechanism involves protonation of the pyridine nitrogen atom by hydrochloric acid, resulting in the formation of a pyridinium cation paired with a chloride anion [10]. This process converts the covalent free base into an ionic salt, which typically exhibits enhanced water solubility and improved crystalline properties. The reaction is typically quantitative and requires no additional purification steps beyond washing and drying.

Purification of the hydrochloride salt can be achieved through recrystallization from appropriate solvent systems . Common recrystallization solvents include alcohols, aqueous alcohol mixtures, or other polar protic solvents. The choice of recrystallization solvent depends on the solubility characteristics of the specific salt and the nature of any impurities present.

Optimization of Synthetic Procedures

The optimization of synthetic procedures for 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride requires systematic investigation of reaction parameters, catalyst systems, and solvent effects. This section presents a comprehensive analysis of optimization strategies and their impact on reaction efficiency and selectivity.

Reaction Parameters Influence on Yield

The optimization of reaction parameters represents a critical aspect of synthetic methodology development, requiring systematic investigation of temperature, pressure, reaction time, and stoichiometry effects [13] [14]. Advanced optimization techniques, including design of experiments and machine learning approaches, have been successfully applied to heterocyclic synthesis problems.

Temperature optimization studies reveal significant effects on both reaction rate and selectivity [2]. For the hydrolysis of 2-cyanopyridine derivatives, optimal temperatures range from 50°C to 70°C, with higher temperatures leading to increased side reactions and reduced yields. The temperature profile must be carefully controlled to balance reaction rate with selectivity, particularly in multi-step synthetic sequences.

Reaction time optimization requires consideration of both kinetic and thermodynamic factors [2]. For the alkaline hydrolysis of cyanopyridines, reaction times of 4 to 12 hours provide optimal yields, with shorter times leading to incomplete conversion and longer times resulting in product degradation. The optimal reaction time is typically determined through time-course studies monitoring both starting material consumption and product formation.

Pressure effects are particularly important for reactions involving volatile reagents or products [15]. The use of elevated pressure can improve reaction rates and yields by increasing the concentration of gaseous reagents and preventing the loss of volatile components. However, pressure optimization must be balanced against safety considerations and equipment limitations.

Stoichiometry optimization involves the systematic variation of reagent ratios to maximize yield and minimize waste [2]. For the hydrolysis of 2-cyanopyridine derivatives, optimal sodium hydroxide to substrate ratios range from 1.0:1 to 1.3:1, with higher ratios leading to increased base consumption without corresponding yield improvements. The optimization of stoichiometry is closely linked to atom economy considerations and waste minimization strategies.

Catalyst Selection and Performance

The selection of appropriate catalysts represents a crucial decision in synthetic methodology development, requiring consideration of activity, selectivity, and stability characteristics [16] [17]. Modern catalyst design principles emphasize the development of systems that can operate under mild conditions while maintaining high efficiency and selectivity.

Oxidation catalysts for the conversion of methyl groups to carboxylic acids include both homogeneous and heterogeneous systems [18] . Potassium permanganate remains the most commonly used oxidant, providing reliable results under aqueous conditions. However, the use of supported vanadia catalysts offers advantages in terms of catalyst recovery and environmental impact. These systems typically operate at temperatures of 120°C to 160°C and can achieve yields of 80% to 85% with appropriate optimization.

Transition metal catalysts for pyridine functionalization have been extensively developed, with palladium and rhodium complexes showing particular promise [19] [20]. These systems typically require carefully designed ligand systems to achieve high selectivity and stability. The choice of ligand can significantly influence both the activity and selectivity of the catalyst, with bidentate phosphine ligands often providing optimal performance.

Acid catalysts for hydrolysis reactions include both mineral acids and organic acid systems [2]. Hydrochloric acid and sulfuric acid are commonly employed for the hydrolysis of nitrile groups, though careful pH control is required to optimize yields and minimize side reactions. The choice of acid catalyst must be balanced against corrosion considerations and waste disposal requirements.

The evaluation of catalyst performance requires systematic assessment of activity, selectivity, and stability characteristics [17]. Turnover frequency and turnover number provide quantitative measures of catalyst activity, while selectivity can be assessed through product distribution analysis. Catalyst stability is typically evaluated through recycling studies and long-term performance monitoring.

Solvent Effects and Reaction Medium Engineering

Solvent selection represents one of the most critical factors in synthetic optimization, with profound effects on reaction rate, selectivity, and mechanism [21] [22] [23]. The understanding of solvent effects requires consideration of both thermodynamic and kinetic factors, including solvation energies, transition state stabilization, and transport properties.

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have been shown to provide excellent results for nucleophilic substitution reactions on pyridine derivatives [7]. These solvents can effectively stabilize anionic intermediates and transition states while minimizing unwanted side reactions. The high dielectric constants of these solvents facilitate the dissociation of ionic reagents and improve reaction rates.

Polar protic solvents, including water and alcohols, are particularly effective for hydrolysis reactions and salt formation processes [2] [10]. The ability of these solvents to participate in hydrogen bonding interactions can stabilize charged intermediates and facilitate proton transfer processes. However, the use of protic solvents may also lead to complications in reactions involving strong bases or nucleophiles.

Solvent mixtures can provide enhanced performance through synergistic effects [22]. The combination of water and organic solvents can improve the solubility of both polar and nonpolar substrates while maintaining appropriate reaction conditions. The optimization of solvent composition requires systematic investigation of phase behavior and reaction kinetics.

The development of environmentally benign solvent systems represents an important consideration in modern synthetic methodology [24] [25]. The use of renewable solvents, solvent-free conditions, and recyclable solvent systems can significantly reduce the environmental impact of synthetic processes. However, the implementation of green solvent systems must be balanced against performance requirements and economic considerations.

Green Chemistry Considerations

The implementation of green chemistry principles in the synthesis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride represents a critical aspect of modern pharmaceutical chemistry. This section examines sustainable synthetic pathways, atom economy optimization, and environmental impact assessment strategies.

Sustainable Synthetic Pathways

The development of sustainable synthetic pathways requires comprehensive consideration of feedstock selection, reaction efficiency, and waste minimization strategies [24] [25]. Modern green chemistry approaches emphasize the use of renewable starting materials, catalytic processes, and atom-economical transformations.

The utilization of renewable feedstocks represents a fundamental shift from traditional petroleum-based starting materials [26]. Biomass-derived pyridine precursors and bio-based solvents can significantly reduce the environmental footprint of synthetic processes. However, the implementation of renewable feedstocks must be balanced against availability, cost, and performance considerations.

Catalytic processes offer significant advantages in terms of atom economy and energy efficiency [25]. The development of highly active and selective catalysts can reduce the number of synthetic steps required and minimize waste generation. The use of heterogeneous catalysts provides additional benefits in terms of catalyst recovery and recycling.

Flow chemistry technologies have emerged as powerful tools for sustainable synthesis [24]. Continuous flow processes can improve reaction efficiency, reduce waste generation, and enable better process control. The integration of flow chemistry with automated optimization systems can further enhance sustainability through improved process efficiency.

The concept of cascade reactions and one-pot syntheses represents another important strategy for sustainable synthesis [27]. These approaches can reduce the number of isolation and purification steps required, thereby minimizing solvent consumption and waste generation. However, the development of efficient cascade reactions requires careful optimization of reaction conditions and catalyst systems.

Atom Economy and Waste Reduction

Atom economy represents a fundamental metric for evaluating the efficiency of synthetic processes [28] [29] [30]. This concept, introduced by Barry Trost in 1991, measures the proportion of starting material atoms that are incorporated into the final product, providing a quantitative assessment of synthetic efficiency.

The calculation of atom economy involves the ratio of the molecular weight of the desired product to the total molecular weight of all reactants [31]. For the synthesis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, different synthetic routes exhibit varying atom economies ranging from 65% to 88%. The cyanide hydrolysis route demonstrates the highest atom economy at 88%, reflecting its efficient utilization of starting materials.

Waste reduction strategies encompass both primary waste prevention and secondary waste treatment approaches [32]. Primary prevention involves the design of synthetic routes that minimize byproduct formation and maximize atom utilization. Secondary approaches focus on the treatment and recycling of unavoidable waste streams.

The implementation of protecting group-free syntheses represents an important strategy for waste reduction [27]. Traditional synthetic approaches often require the use of protecting groups to prevent unwanted side reactions, but these groups must subsequently be removed, generating waste. Modern synthetic methodologies increasingly emphasize direct functionalization approaches that avoid the need for protecting groups.

Solvent recovery and recycling systems can significantly reduce the environmental impact of synthetic processes [33]. The development of efficient separation and purification technologies enables the recovery of solvents for reuse, reducing both cost and environmental impact. However, the implementation of solvent recovery systems requires careful consideration of energy requirements and purity specifications.

Environmental Impact Assessment

Environmental impact assessment provides a systematic framework for evaluating the potential environmental consequences of synthetic processes [34] [35] [36]. This assessment encompasses both direct impacts, such as waste generation and energy consumption, and indirect impacts, such as resource depletion and ecosystem effects.

Life cycle assessment represents a comprehensive approach for evaluating environmental impact throughout the entire product lifecycle [34]. This methodology considers all stages from raw material extraction through manufacturing, use, and disposal. The application of life cycle assessment to pharmaceutical synthesis can identify opportunities for environmental improvement and guide decision-making.

The assessment of toxicity and environmental fate represents a critical component of environmental impact evaluation [36]. The evaluation of chemical persistence, bioaccumulation potential, and toxicity provides essential information for risk assessment and regulatory compliance. Modern assessment methodologies incorporate both experimental data and computational predictions to provide comprehensive evaluations.

Carbon footprint analysis provides a focused assessment of greenhouse gas emissions associated with synthetic processes [37]. This analysis encompasses both direct emissions from chemical reactions and indirect emissions from energy consumption and transportation. The reduction of carbon footprint represents an important goal for sustainable synthesis.

Water footprint assessment evaluates the water consumption and pollution associated with synthetic processes [38]. This assessment considers both direct water use in reactions and indirect water use in supporting processes. The optimization of water use through recycling and treatment systems can significantly reduce environmental impact.

The integration of environmental impact assessment into synthetic methodology development requires interdisciplinary collaboration between chemists, environmental scientists, and engineers [37]. This integration enables the development of synthetic processes that balance performance requirements with environmental considerations, supporting the goals of sustainable chemistry.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant